4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine
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Overview
Description
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine typically involves the reaction of 4-methylquinoline-2-amine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-methyl-N-[(Z)-pyridin-3-ylmethylamino]quinolin-2-amine.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various medicinal and industrial applications.
4-methylquinoline: A derivative of quinoline with a methyl group at the 4-position, used in the synthesis of more complex compounds.
Uniqueness
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine is unique due to its specific combination of a quinoline core, a pyridine ring, and a methyl group.
Properties
IUPAC Name |
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12-9-16(19-15-7-3-2-6-14(12)15)20-18-11-13-5-4-8-17-10-13/h2-11H,1H3,(H,19,20)/b18-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSPDJZWEVMDDR-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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